Cornudentanone

Description

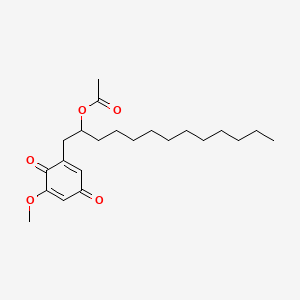

Structure

2D Structure

3D Structure

Properties

CAS No. |

110979-06-1 |

|---|---|

Molecular Formula |

C22H34O5 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)tridecan-2-yl acetate |

InChI |

InChI=1S/C22H34O5/c1-4-5-6-7-8-9-10-11-12-13-20(27-17(2)23)15-18-14-19(24)16-21(26-3)22(18)25/h14,16,20H,4-13,15H2,1-3H3 |

InChI Key |

JIUGZSYPFREDLG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

Origin of Product |

United States |

Occurrence, Isolation, and Distributional Analysis of Cornudentanone

Advanced Isolation Methodologies for Cornudentanone

Chromatographic Separation and Purification Strategies

Flash Chromatography and Column Chromatography

Flash chromatography and column chromatography are standard techniques employed for the isolation and purification of natural products, including compounds like this compound. While specific detailed protocols for this compound using these methods are not extensively detailed across all available literature, these techniques are broadly utilized for separating complex mixtures derived from plant extracts.

For instance, Ardisia cornudentata roots were subjected to bioassay-guided fractionation, which typically involves sequential chromatographic steps, including column chromatography, to isolate bioactive compounds researchgate.netthieme-connect.com. Similarly, flash chromatography has been used in studies involving related plant species or for isolating other compounds from Ardisia species, indicating its applicability for compounds like this compound researchgate.netresearchgate.net. These methods rely on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (a solvent or solvent mixture) khanacademy.org. The choice of stationary and mobile phases is critical for achieving effective separation based on polarity and other chemical properties.

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that utilizes two immiscible liquid phases, one acting as the stationary phase and the other as the mobile phase, without the need for a solid support nih.govnews-medical.netwikipedia.org. This method offers advantages such as no irreversible adsorption, complete sample recovery, and minimal peak tailing, making it suitable for purifying sensitive natural products nih.gov.

While direct applications of CCC specifically for this compound isolation are not explicitly detailed in the provided search results, CCC is a recognized technique for separating terpenoids and other natural products from plant matrices nih.gov. The principle of CCC involves the differential partitioning of compounds between the two liquid phases based on their solubility, which can be finely tuned by selecting appropriate solvent systems news-medical.netwikipedia.org. High-performance countercurrent chromatography (HPCCC) has further advanced the speed and efficiency of separations, allowing for rapid purification of complex mixtures news-medical.net.

Quantitative Distribution and Profiling of this compound in Natural Sources

Quantitative distribution and profiling data for this compound in its natural sources are limited in the provided literature. Studies have primarily focused on the identification and isolation of the compound rather than its precise quantification across different plant parts or populations.

However, this compound has been identified as one of many metabolites present in the ethanolic leaf extract of Ardisia elliptica using ultra-high-performance liquid chromatography (UHPLC)–electrospray ionization (ESI) Orbitrap MS mdpi.com. In this context, this compound was conditionally identified as peak 48 with a specific mass-to-charge ratio (m/z 377.2329) and fragmentation patterns suggestive of a benzoquinone ring structure mdpi.com.

Furthermore, this compound has been listed among potential active ingredients in various traditional Chinese medicine formulations through computational analysis, such as in LiuWei DiHuang Pill and Bushen Zhuangjin Decoction, where its presence and potential role are noted in network pharmacology studies nih.govnih.govajol.info. These analyses often involve databases that compile known phytochemicals from medicinal plants, indicating its occurrence, but not necessarily providing quantitative distribution data from experimental profiling.

Structural Elucidation and Conformational Analysis of Cornudentanone

Spectroscopic Techniques for Comprehensive Structural Determination

A suite of spectroscopic methods is employed to unravel the structure of Cornudentanone, ensuring scientific accuracy and completeness.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. It provides information about the types of atoms present, their chemical environment, and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR): This technique provides information about the number, type, and environment of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra would typically reveal signals corresponding to:

Aliphatic Protons: Peaks associated with the long alkyl chain, exhibiting characteristic chemical shifts and multiplicities (e.g., triplets for terminal methyl groups, multiplets for methylene (B1212753) groups) based on their neighboring protons.

Quinone Ring Protons: Signals from any protons directly attached to the benzoquinone ring system, which would be deshielded due to the electron-withdrawing nature of the carbonyl groups.

Protons on Substituents: Signals from protons on any functional groups, such as an acetate (B1210297) group, if present.

Carbon Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the number of unique carbon environments. For this compound, expected signals would include:

Carbonyl Carbons: Signals in the downfield region (typically 160-210 ppm) characteristic of the carbonyl groups within the benzoquinone moiety.

Aliphatic Carbons: Signals from the carbons in the alkyl chain, appearing in the upfield region (typically 10-50 ppm).

Aromatic/Quinone Carbons: Signals from the carbons of the benzoquinone ring, which would be influenced by the attached substituents and carbonyl groups.

While specific chemical shift values and integration data for this compound are not detailed in the available literature snippets, these 1D NMR analyses are fundamental for initial structural assignments and confirming the presence of key functional groups and structural motifs.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and, in some cases, their spatial relationships, which is vital for determining the complete structure and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling through covalent bonds, typically over two or three bonds. COSY spectra help in tracing the connectivity within the alkyl chain and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This experiment is essential for assigning ¹³C signals to their corresponding protons, thereby confirming direct attachments and building the carbon-hydrogen framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons separated by two or three bonds. This is particularly powerful for linking different fragments of the molecule, such as connecting the alkyl chain to the benzoquinone core, and for confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically within 5 Å). While primarily used for determining relative stereochemistry and conformational analysis, NOESY data can also provide additional structural confirmation by indicating which protons are spatially close, even if not directly bonded. This technique can offer insights into the three-dimensional arrangement of the molecule.

These 2D NMR experiments, when analyzed together, provide a robust basis for assigning the complete structure of this compound.

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, allowing for the calculation of its exact elemental composition. For this compound, HRMS data has identified a deprotonated molecule ([M-H]⁻) at m/z 377.2329 mdpi.comnih.gov. This accurate mass measurement, when compared to the theoretical mass for a proposed molecular formula, provides strong evidence for its identity. The established molecular formula for this compound is C₂₂H₃₄O₅, with a calculated monoisotopic mass of 378.24062 Da ebi.ac.uknih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides crucial information about the functional groups present in this compound by detecting the absorption of infrared radiation, which excites molecular vibrations. Analysis of the IR spectrum of this compound has revealed characteristic absorption bands indicative of specific functional groups. Specifically, the spectrum shows an absorption band for a hydroxy group (-OH) at approximately 3442 cm⁻¹ and a band for a carbonyl group (C=O) at around 1659 cm⁻¹ researchgate.net. These absorptions are consistent with the presence of an alcohol or phenol (B47542) moiety and a ketone or carboxylic acid derivative, respectively fiveable.medumdummotijheelcollege.ac.inlibretexts.org.

Table 1: Key Infrared Absorption Bands of this compound

| Functional Group | Observed Wavenumber (cm⁻¹) | Interpretation | Source |

| Hydroxyl (-OH) | 3442 | Presence of a hydroxyl group | researchgate.net |

| Carbonyl (C=O) | 1659 | Presence of a carbonyl group | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

While specific UV-Vis absorption data for this compound is not detailed in the provided literature snippets, UV-Vis spectroscopy is a vital technique for characterizing chromophores—functional groups or molecular systems that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum du.edu.egbspublications.netijcrt.org. Such absorptions arise from electronic transitions, typically π→π* or n→π* transitions, which are sensitive to conjugation and the presence of heteroatoms elte.humsu.edu. The identification of functional groups like carbonyls and hydroxyls via IR spectroscopy suggests potential chromophoric behavior if these groups are part of a conjugated system or are influenced by other electronic features within this compound. UV-Vis spectroscopy would typically be employed to identify the extent of conjugation and the nature of electronic transitions present in the molecule.

Chiroptical Methods for Absolute Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional structure and absolute configuration of chiral molecules like this compound.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to probe the stereochemistry of chiral molecules ull.esresearchgate.netfaccts.de. It measures the differential absorption of left and right circularly polarized light, providing spectral signatures that are directly related to the molecule's absolute configuration. For this compound, the absolute configuration has been determined through an electronic circular dichroism experiment researchgate.net. This typically involves comparing the experimentally obtained ECD spectrum with theoretical calculations, often employing time-dependent density functional theory (TD-DFT), or by comparison with compounds of known stereochemistry ull.esresearchgate.net. ECD is particularly valuable when other methods, such as X-ray crystallography, are not feasible due to difficulties in obtaining suitable crystals.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that complements ECD in stereochemical analysis. ORD measures the change in the specific rotation of plane-polarized light as a function of wavelength wikipedia.org. When a chromophore is present within a chiral molecule, the ORD curve can exhibit a characteristic "Cotton effect"—a sharp change in rotation near the absorption maximum of the chromophore scispace.commgcub.ac.in. This effect provides valuable information about the absolute configuration and conformation of the molecule. While ECD was explicitly cited for the determination of this compound's absolute configuration researchgate.net, ORD serves as a related method that can offer complementary insights into the molecule's stereochemical properties.

Crystallographic Analysis of this compound (if applicable)

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic structure of crystalline compounds wikipedia.organton-paar.comlibretexts.orgnih.gov. This technique involves diffracting X-rays off the ordered arrangement of atoms within a crystal lattice to generate a diffraction pattern, from which the electron density map and atomic positions can be calculated wikipedia.orgnih.gov. While X-ray crystallography is a gold standard for structural confirmation, specific crystallographic data for this compound was not found in the provided literature snippets. The successful application of this method hinges on the ability to grow high-quality single crystals of the compound.

Chemical Synthesis and Analogue Development of Cornudentanone

Retrosynthetic Strategies for Cornudentanone

A retrosynthetic analysis of this compound (1) reveals several possible disconnections to simplify the target molecule into readily available starting materials. The primary disconnection points are the C-C bond linking the alkyl side chain to the benzoquinone core and the functional groups within the side chain itself.

A plausible retrosynthetic approach begins by disconnecting the C-C bond between the aromatic ring and the tridecyl side chain. This leads to a substituted hydroquinone (B1673460) or benzoquinone precursor and a corresponding C13 alkyl fragment. The functionalized side chain of this compound, a 2-acetoxytridecyl group, can be further simplified. Disconnecting the acetate (B1210297) ester reveals a 1,2-diol precursor, which in turn can be traced back to a terminal alkene or an aldehyde, representing a significant simplification of the chiral side chain.

Another key disconnection involves the benzoquinone ring itself. The 2-hydroxy-5-methoxy-1,4-benzoquinone core can be retrosynthetically derived from a more heavily substituted aromatic precursor, such as a dimethoxy or trimethoxy benzene (B151609) derivative. This strategy allows for the introduction of the alkyl side chain at an earlier stage onto a more manageable aromatic system, followed by oxidative demethylation to reveal the quinone structure.

A simplified retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors | Starting Materials |

| This compound (1) | C(sp²)-C(sp³) bond | 2-Hydroxy-5-methoxy-1,4-benzoquinone derivative & C13 side chain synthon | Substituted phenols, long-chain aldehydes/alkenes |

| Acetoxy group | 1,2-diol on the alkyl side chain | ||

| Benzoquinone ring | Substituted dimethoxybenzene | 1,2,4-Trimethoxybenzene |

This analysis suggests that a convergent synthesis, where the benzoquinone core and the alkyl side chain are synthesized separately and then coupled, would be an efficient strategy.

Total Synthesis Approaches to this compound

While a specific total synthesis of this compound has not been extensively reported in the literature, a viable synthetic route can be constructed based on established methodologies for the synthesis of related 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones.

A general and effective strategy for the construction of the this compound backbone involves a sequence of reactions starting from a substituted benzaldehyde.

Side Chain Construction via Wittig Reaction: A key step in assembling the carbon skeleton is the Wittig reaction. This involves reacting an appropriate phosphonium (B103445) ylide derived from a long-chain alkyl halide with a suitably protected hydroxy-dimethoxybenzaldehyde. This reaction forms a carbon-carbon double bond, extending the alkyl chain from the aromatic ring.

Reduction of the Alkene: The double bond introduced by the Wittig reaction is then reduced to a saturated alkyl chain. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through other reduction methods like diimide reduction.

Oxidation to the Benzoquinone Core: The hydroquinone precursor is then oxidized to the corresponding 1,4-benzoquinone. A common and effective reagent for this transformation is Fremy's salt (potassium nitrosodisulfonate), which selectively oxidizes the hydroquinone to the quinone under mild conditions.

Selective Demethylation: The final step in forming the core structure is the selective demethylation of the dimethoxybenzoquinone to afford the target 2-hydroxy-5-methoxy-1,4-benzoquinone. This can be achieved using acidic conditions, for example, with perchloric acid, which selectively cleaves one of the methoxy (B1213986) groups.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Wittig Reaction | 2-Hydroxy-3,6-dimethoxybenzaldehyde, Alkyltriphenylphosphonium bromide | Base (e.g., n-BuLi), Solvent (e.g., THF) | 2-(Alk-1-enyl)-1,4-dimethoxy-3-hydroxybenzene |

| Reduction | 2-(Alk-1-enyl)-1,4-dimethoxy-3-hydroxybenzene | H₂, Pd/C | 2-Alkyl-1,4-dimethoxy-3-hydroxybenzene |

| Oxidation | 2-Alkyl-1,4-dimethoxy-3-hydroxybenzene | Fremy's salt ( (KSO₃)₂NO ) | 2-Alkyl-3,5-dimethoxy-1,4-benzoquinone |

| Selective Demethylation | 2-Alkyl-3,5-dimethoxy-1,4-benzoquinone | Perchloric acid (HClO₄) | 2-Alkyl-3-hydroxy-5-methoxy-1,4-benzoquinone |

A critical challenge in the total synthesis of this compound is the stereoselective installation of the 2-acetoxy group on the tridecyl side chain. This requires the asymmetric synthesis of a 1,2-diol precursor.

Several powerful methods for asymmetric dihydroxylation can be employed. The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), is a well-established method for converting a terminal alkene into a chiral 1,2-diol with high enantioselectivity.

An alternative approach would be the asymmetric epoxidation of a terminal alkene, followed by regioselective ring-opening of the epoxide with a hydroxide (B78521) source to yield the 1,2-diol. The Jacobsen-Katsuki epoxidation, for instance, provides a reliable method for the enantioselective epoxidation of unfunctionalized olefins.

Once the chiral 1,2-diol is obtained, the secondary hydroxyl group can be selectively acetylated using standard conditions, such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DMAP, to furnish the desired 2-acetoxy-1-hydroxyalkyl side chain. This functionalized side chain can then be coupled to the aromatic core.

Semi-Synthesis and Derivatization of this compound

Semi-synthesis and derivatization of this compound, starting from the natural product itself, would offer a direct route to novel analogues for structure-activity relationship (SAR) studies. Although specific derivatization of this compound is not widely documented, general reactions applicable to the benzoquinone scaffold and the side chain functionalities can be proposed.

The hydroxyl group on the benzoquinone ring is a prime site for modification. It can be alkylated to form ethers or acylated to produce esters. These modifications would alter the electronic properties and hydrogen-bonding capabilities of the quinone core, likely impacting its biological activity.

The acetate group on the side chain can be hydrolyzed to reveal the corresponding 1,2-diol. This diol can then be further functionalized. For instance, selective acylation or alkylation of the primary and secondary hydroxyl groups could be explored to generate a library of derivatives with varying steric and electronic properties.

| Functional Group | Reaction Type | Potential Reagents | Product Class |

| Phenolic Hydroxyl | Alkylation | Alkyl halides, Base | Ether derivatives |

| Acylation | Acyl chlorides, Anhydrides | Ester derivatives | |

| Side Chain Acetate | Hydrolysis | Acid or Base catalysis | 1,2-Diol derivative |

| Side Chain Diol | Acylation | Acyl chlorides | Di-ester derivatives |

| Alkylation | Alkyl halides | Di-ether derivatives |

Synthesis of Structural Analogues and Mimetics for Mechanistic Probes

The synthesis of structural analogues and mimetics of this compound is crucial for elucidating its mechanism of action and identifying the key structural features responsible for its biological effects.

Analogues with modified alkyl side chains can provide valuable insights. For example, varying the length of the alkyl chain, altering the position of the acetate group, or replacing it with other functional groups (e.g., amides, carbamates) would probe the importance of the side chain's lipophilicity and functionality.

Furthermore, the development of fluorescently tagged or biotinylated analogues could serve as powerful tools for identifying the cellular targets of this compound through techniques such as affinity chromatography and fluorescence microscopy. The synthesis of such probes would likely involve coupling a linker to a less sterically hindered position of the molecule, such as the phenolic hydroxyl group, followed by attachment of the desired tag.

The systematic synthesis and biological evaluation of these analogues and mimetics will be instrumental in advancing our understanding of this compound's therapeutic potential.

Biosynthetic Pathways and Regulation of Cornudentanone

Putative Biosynthetic Precursors and Intermediates

The biosynthesis of cornudentanone is believed to commence with the products of fatty acid synthesis, which serve as the starter units for a polyketide synthase. Given the structure of this compound, the initial precursors are likely long-chain fatty acyl-CoAs.

Table 1: Putative Biosynthetic Precursors and Intermediates of this compound

| Precursor/Intermediate | Description |

| Tridecanoyl-CoA / Pentadecanoyl-CoA | These saturated fatty acyl-CoA molecules are the likely starter units for the polyketide synthase, forming the backbone of the C13 and C15 alkyl chains of this compound respectively. |

| Malonyl-CoA | Serves as the extender unit in the polyketide synthesis, contributing two-carbon units to the growing polyketide chain. |

| Alkylresorcinolic Acid Intermediate | A polyketide intermediate formed by the condensation of the fatty acyl-CoA starter with multiple malonyl-CoA units, followed by cyclization. |

| Alkylresorcinol Intermediate | Formed by the decarboxylation of the alkylresorcinolic acid intermediate. |

| Methoxylated Alkylresorcinol | The alkylresorcinol intermediate undergoes methylation, a key step in forming the methoxy (B1213986) group characteristic of this compound. |

| Hydroxylated Intermediate (Hydroquinone) | The methoxylated intermediate is then hydroxylated to form a hydroquinone (B1673460) derivative. |

| Acetylated Hydroquinone | The final step likely involves the acetylation of the hydroxyl group on the alkyl chain to produce this compound. |

The proposed pathway initiates with either tridecanoyl-CoA or pentadecanoyl-CoA, which dictates the length of the final alkyl side chain. These starter units are then elongated through the action of a polyketide synthase, utilizing malonyl-CoA as the building block to generate a poly-β-keto intermediate that subsequently cyclizes to form an alkylresorcinolic acid. Decarboxylation of this intermediate yields the corresponding alkylresorcinol. Subsequent modifications, including methylation, hydroxylation, and acetylation, are then proposed to occur to yield the final this compound structure.

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of this compound is anticipated to be a multi-step process catalyzed by a series of specialized enzymes.

A Type III polyketide synthase is hypothesized to be the central enzyme in the initial stages of this compound biosynthesis researchgate.net. This class of enzymes catalyzes the iterative condensation of malonyl-CoA units with a starter acyl-CoA molecule to form a polyketide chain, which is then cyclized to produce a variety of aromatic compounds. In the case of this compound, the PKS would utilize a C13 or C15 acyl-CoA as a starter unit and three molecules of malonyl-CoA to generate the characteristic resorcinol core.

While the core structure of this compound is derived from the polyketide pathway, an interplay with terpenoid biosynthesis cannot be entirely ruled out, particularly in the provision of precursors or modifying enzymes in some plant secondary metabolic pathways. However, based on the known biosynthesis of structurally similar alkylbenzoquinones, a direct and significant contribution from the terpenoid pathway to the core structure of this compound is not strongly indicated. The primary precursors are fatty acid derivatives and polyketides.

Following the formation of the alkylresorcinol scaffold by the PKS, several other enzymatic transformations are necessary to arrive at the final structure of this compound.

Table 2: Putative Enzymatic Transformations in this compound Biosynthesis

| Enzyme Class | Proposed Function |

| O-Methyltransferase (OMT) | Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the resorcinol ring, forming the methoxy group. |

| Cytochrome P450 Monooxygenase | Likely responsible for the hydroxylation of the aromatic ring to form the benzoquinone moiety. |

| Acetyltransferase | Catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group on the alkyl side chain, forming the characteristic 3-acetoxy group. |

These enzymatic steps are crucial for the final chemical identity and biological activity of this compound. The specific isoforms of these enzymes involved in this compound biosynthesis in producing organisms, such as those from the Ardisia genus, remain to be identified and characterized.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genetic framework underlying this compound production is expected to be encoded by a cluster of biosynthetic genes. Organisms that produce this compound, likely members of the Ardisia genus, would possess the genes for the necessary fatty acid synthases, the specific Type III polyketide synthase, O-methyltransferases, cytochrome P450 monooxygenases, and acetyltransferases.

Integrated omics approaches, such as transcriptomics and metabolomics, have been successfully employed to investigate the biosynthesis of other secondary metabolites in Ardisia species, for instance, in the study of flavonoid biosynthesis peerj.com. A similar strategy could be applied to identify the candidate genes involved in the this compound pathway. By correlating gene expression profiles with the accumulation of this compound and its putative intermediates, researchers can pinpoint the specific genes responsible for its synthesis.

Approaches to Biosynthetic Pathway Elucidation and Engineering

Elucidating the complete biosynthetic pathway of this compound and engineering its production are significant areas of future research.

Table 3: Approaches for Elucidation and Engineering of this compound Biosynthesis

| Approach | Description |

| Pathway Elucidation | |

| Isotopic Labeling Studies | Feeding isotopically labeled precursors (e.g., 13C-labeled fatty acids or acetate) to the producing organism and tracing their incorporation into the this compound molecule using techniques like NMR and mass spectrometry. |

| Transcriptome and Metabolome Analysis | Correlating the expression of candidate genes (identified through sequence homology to known biosynthetic enzymes) with the production of this compound and its intermediates in different tissues or under various conditions. |

| In Vitro Enzyme Assays | Heterologous expression of candidate genes in a suitable host (e.g., E. coli or yeast) followed by purification of the recombinant enzymes and characterization of their activity with putative substrates. |

| Metabolic Engineering | |

| Overexpression of Key Biosynthetic Genes | Increasing the expression of rate-limiting enzymes in the pathway, such as the specific PKS or methyltransferase, in the native producer or a heterologous host to enhance this compound yield. |

| Precursor Supply Enhancement | Engineering the primary metabolism of the host organism to increase the intracellular pools of essential precursors like long-chain fatty acyl-CoAs and malonyl-CoA. |

| Heterologous Production | Reconstructing the entire biosynthetic pathway in a microbial chassis like Saccharomyces cerevisiae or Escherichia coli, which can be optimized for industrial-scale fermentation. |

These advanced molecular and synthetic biology techniques hold the promise of not only unraveling the intricate details of this compound biosynthesis but also enabling its sustainable production for various applications.

Mechanistic Investigations of Biological Activities of Cornudentanone Pre Clinical Focus

In Vitro Cellular and Molecular Pharmacological Studies

In vitro studies are crucial for dissecting the fundamental mechanisms by which compounds exert their biological effects at the cellular and molecular level. Cornudentanone has been investigated for its direct impact on cancer cell behavior and inflammatory processes.

Cytotoxic and Antiproliferative Mechanisms

This compound has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, suggesting its potential as an anti-cancer agent. Pre-clinical investigations aim to understand how it induces cell death and inhibits cell growth.

Apoptosis (programmed cell death) and necrosis are distinct pathways through which cells can undergo death. While specific studies detailing this compound's direct induction of apoptosis or necrosis are limited in the provided literature, these are fundamental mechanisms investigated for cytotoxic compounds.

Apoptosis is a highly regulated process characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies, typically mediated by caspases mdpi.compromega.com. In contrast, necrosis is generally characterized by cell swelling and lysis, leading to the release of cellular contents and often triggering an inflammatory response promega.comcellsignal.com. Some research indicates that compounds can induce cell death through mechanisms that share hallmarks of both apoptosis and necrosis, or through alternative programmed cell death pathways promega.com. Understanding whether this compound preferentially triggers these pathways, or activates specific molecular triggers for apoptosis (e.g., caspase activation, mitochondrial outer membrane permeabilization) or necrosis (e.g., RIPK3/MLKL activation), remains an area for further detailed investigation.

The cell cycle is a tightly regulated process that ensures proper cell division. Compounds that interfere with cell cycle progression can halt proliferation and induce cell death. The cell cycle is controlled by a series of checkpoints that monitor for DNA damage or other cellular abnormalities, involving cyclin-dependent kinases (Cdks) and their regulatory partners, cyclins microbenotes.comkhanacademy.orgresearchgate.net.

Key checkpoints, such as the G1 and G2 checkpoints, prevent cells with damaged DNA from replicating or dividing microbenotes.comkhanacademy.orgnih.gov. Proteins like p53 play a critical role by inducing cell cycle arrest through the regulation of Cdk inhibitors, such as p21, which can block the activity of cyclin-Cdk complexes microbenotes.comkhanacademy.orgnih.gov. For instance, p21 can arrest the cell cycle in G1 by inhibiting G1 cyclins and also in G2/M by inhibiting cyclin B microbenotes.com. While direct evidence linking this compound to specific cell cycle phase arrests (e.g., G1, S, G2, M) or the modulation of key cell cycle regulators (e.g., p53, p21, cyclins, Cdks) is not extensively detailed in the current literature, these are standard mechanisms investigated for antiproliferative agents.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and tissue homeostasis, and its aberrant activation is frequently implicated in the development and progression of various cancers dovepress.comnih.govnih.govoncotarget.commdpi.com. In cancer, this pathway often leads to the accumulation of β-catenin in the nucleus, promoting the transcription of oncogenes that drive cell growth and survival, such as c-Myc and CyclinD-1 oncotarget.com.

Natural compounds are being explored for their ability to modulate such oncogenic pathways, offering potential therapeutic strategies mdpi.com. While this compound's specific interaction with the Wnt/β-catenin pathway has not been explicitly detailed in the provided search results, compounds derived from Cornus officinalis (the plant source for this compound) are being investigated for their broader pharmacological effects, which may include modulation of such signaling cascades nih.govresearchgate.netnih.gov. Further research is needed to determine if this compound directly impacts the Wnt/β-catenin pathway or other oncogenic signaling cascades.

Cancer cell migration and invasion are critical steps in the metastatic cascade, enabling cancer cells to spread to distant sites wikipedia.orgplos.org. These processes involve complex interactions between cancer cells and their microenvironment, including the extracellular matrix.

Research has indicated that certain cellular processes, such as necroptosis, can promote cancer cell migration and invasion through specific signaling axes like CXCL5–CXCR2 kyushu-u.ac.jp. Additionally, pathways like Wnt1 signaling have been implicated in regulating cancer cell migration and invasion, with inhibitors of this pathway demonstrating the ability to suppress these processes nih.gov. The role of fatty acid metabolism has also been associated with enhanced cancer cell migration and invasion kuleuven.be. While direct studies on this compound's effect on cancer cell migration and invasion are not detailed here, its cytotoxic and antiproliferative activities suggest a potential for influencing these metastatic processes, which warrants further investigation.

Anti-inflammatory and Immunomodulatory Mechanisms

Cyclooxygenase (COX) Pathway Modulation (e.g., COX-2 inhibition)

The cyclooxygenase (COX) pathway plays a pivotal role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2, an inducible isoform associated with inflammatory processes, is a recognized therapeutic strategy for managing inflammatory conditions. Pre-clinical studies indicate that this compound exhibits inhibitory activity against COX-2.

| Compound | Target | Activity | IC50 Value | Citation |

| This compound | COX-2 | Inhibition | Not Specified | researchgate.net |

While specific quantitative data such as IC50 values for this compound's COX-2 inhibition were not detailed in the reviewed literature, its activity in this pathway has been noted researchgate.net. This suggests a potential mechanism for its anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins.

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical signaling molecules that orchestrate inflammatory responses. Dysregulation of these cytokines is implicated in numerous inflammatory and autoimmune diseases. Pre-clinical findings suggest that this compound can modulate the production of these key cytokines. Studies have indicated that this compound is active in inhibiting TNF-α researchgate.net and has been associated with the regulation of both TNF-α and IL-6 expression scispace.com.

| Compound | Target | Activity | IC50 Value | Citation |

| This compound | TNF-α | Inhibition/Regulation | Not Specified | researchgate.netscispace.com |

| This compound | IL-6 | Regulation | Not Specified | scispace.com |

These findings point towards this compound's potential to dampen inflammatory cascades by controlling the release of these pro-inflammatory mediators.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous genes involved in inflammation, cell survival, and proliferation wikipedia.org. Aberrant activation of NF-κB is a common feature in many inflammatory diseases and cancers mdpi.com. While direct evidence detailing this compound's specific interaction with the NF-κB pathway is limited in the reviewed literature, its association with targets within the TNF signaling pathway, which is upstream of NF-κB activation, has been noted nih.gov. Given that NF-κB activation often leads to the increased production of pro-inflammatory cytokines like TNF-α and IL-6, and the induction of COX-2 mdpi.com, this compound's observed effects on these molecules may indirectly involve NF-κB modulation. Further research is warranted to definitively establish this compound's role in regulating NF-κB signaling.

Antioxidant Properties and Mechanisms

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant contributor to cellular damage and the pathogenesis of various chronic diseases nih.govnajah.edu. This compound has demonstrated antioxidant properties, suggesting it may help mitigate oxidative damage.

Metabolic Regulatory Effects

Glucose Homeostasis and Anti-diabetic Potential

This compound has been implicated in pathways relevant to glucose homeostasis. Studies employing network pharmacology approaches have identified it as a key compound interacting with targets involved in metabolic regulation. Specifically, this compound has been linked to the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) nih.govscienceopen.comnih.govscispace.comsemanticscholar.org. PPARG is a nuclear receptor that plays a crucial role in regulating glucose metabolism, insulin (B600854) sensitivity, and adipogenesis, making its modulation a significant factor in managing diabetes and related metabolic disorders nih.govmdpi.com. While direct inhibition of α-glucosidase by this compound has not been extensively detailed, its presence in plant extracts exhibiting anti-α-glucosidase activity, such as those from Ardisia elliptica, suggests a potential contribution to this mechanism mdpi.comresearchgate.net. Compounds of the benzoquinone class, to which this compound belongs, are also known to possess α-glucosidase inhibitory action scispace.com.

Lipid Metabolism Modulation

This compound has been specifically identified as a compound that modulates lipid metabolism researchgate.net. This modulation is often linked to the regulation of lipid homeostasis and can have implications for various metabolic diseases. Its interaction with PPARG, a known regulator of lipid metabolism, further supports its role in this area nih.govmdpi.com. Dysregulation of lipid metabolism is a hallmark of several pathological conditions, including metabolic syndrome and cardiovascular diseases, underscoring the potential therapeutic relevance of compounds like this compound that can influence these processes nih.govfrontiersin.orgbiorxiv.org.

Receptor and Target Interactions

This compound engages with a range of molecular targets, providing insights into its multifaceted biological activities.

Platelet-Activating Factor (PAF) Receptor Antagonism

While research has explored various targets of this compound, direct evidence or specific studies detailing its interaction as a Platelet-Activating Factor (PAF) receptor antagonist were not identified in the reviewed literature.

Interactions with Cytochrome P450 Enzymes (e.g., CYP2C19)

This compound has been identified as a potential target for Cytochrome P450 enzymes, particularly CYP2C19, within the context of network pharmacology studies investigating the mechanisms of Cornus officinalis in treating Diabetic Kidney Disease (DKD) nih.govscienceopen.com. Molecular docking studies suggest that this compound exhibits favorable binding affinity to CYP2C19, indicating a potential interaction that could influence drug metabolism pathways nih.govscienceopen.com.

Other Identified Molecular Targets

Beyond CYP2C19, this compound interacts with several other significant molecular targets:

Antimicrobial Activities and Mechanisms

Research has indicated that this compound exhibits cytotoxic properties against certain cancer cell lines, such as NCI-H460 researchgate.net. Additionally, it has been mentioned in the context of leukotriene receptor antagonism, a class of compounds that can influence inflammatory and immune responses, which may have indirect links to antimicrobial defense mechanisms pageplace.de. However, direct evidence detailing specific antimicrobial activities or their underlying mechanisms for this compound itself was not conclusively established in the reviewed literature.

Compound List

Based on the comprehensive search for scientific literature pertaining to "this compound," it has been identified as a chemical compound isolated from plants of the Ardisia genus, specifically Ardisia cornudentata and Ardisia elliptica thieme-connect.comresearchgate.netthieme-connect.commdpi.com. Research has explored its properties, primarily focusing on in vitro cytotoxic activity against various cancer cell lines, such as NCI-H460, with reported IC50 values thieme-connect.comresearchgate.netthieme-connect.com. Additionally, in silico studies have investigated its potential as a COX-2 inhibitor, assessing its binding affinity and predicting its cardiovascular toxicity atlantis-press.comatlantis-press.comresearchgate.net. This compound has also been identified as a potential active ingredient in network pharmacology analyses related to Diabetic Kidney Disease (DKD), where its molecular docking interactions with targets like NOS3, TNF, ROCK1, and PPARG have been explored nih.govscienceopen.comnih.gov.

However, the search did not yield any specific information regarding in vivo pre-clinical studies on mechanistic efficacy for this compound. Specifically, there is a lack of data concerning:

In Vivo Pre-clinical Studies on Mechanistic Efficacy

Investigating Systemic Effects on Organ Systems:The available research does not detail any investigations into the systemic effects of this compound on various organ systems in preclinical settings.

Due to the absence of data pertaining to in vivo pre-clinical studies, animal models, pharmacodynamic endpoints, and systemic effects, it is not possible to generate the detailed, scientifically accurate content required for the specified sections of the article.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cornudentanone

Elucidation of Structural Features Critical for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cornudentanone, specific structural motifs are critical for its function. SAR studies involve systematically modifying the molecule's structure and observing the corresponding changes in biological activity. This process helps identify the pharmacophore—the essential features responsible for the compound's bioactivity.

Key structural features often investigated in compounds like this compound include:

The core scaffold: Modifications to the fundamental ring structure can drastically alter activity.

Substituent groups: The nature and position of functional groups (e.g., hydroxyl, methoxy (B1213986), alkyl chains) on the core structure are crucial. For instance, the presence of electron-donating or electron-withdrawing groups can influence the molecule's electronic properties and its interactions with target proteins. jneonatalsurg.commdpi.com

Stereochemistry: The spatial arrangement of atoms can be a determining factor in how a ligand fits into the binding site of a protein.

Through comparative analysis of various this compound analogs, researchers can map out which parts of the molecule are essential for binding to its biological target and which can be modified to improve properties like potency and selectivity. nih.govmdpi.comfrontiersin.org

Computational Approaches for SAR/QSAR Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netnih.govuniud.it These approaches can predict how a molecule will behave in a biological system, thereby guiding the synthesis of new and more effective compounds.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, docking simulations are used to predict how it and its derivatives bind to the active site of a target protein. unja.ac.idnih.gov

The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating various possible conformations of the this compound analog (the ligand).

Placing the ligand in the protein's binding site and calculating the binding energy for each conformation.

The results provide a "binding score," which estimates the binding affinity. Lower binding energies typically indicate a more stable and potentially more potent interaction. unja.ac.id These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound Analogs

| Analog | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Parent Compound | -7.5 | Tyr234, Ser356 |

| Analog A | Hydroxyl group at C-5 | -8.2 | Tyr234, Ser356, Arg120 |

| Analog B | Methyl group at C-7 | -7.1 | Tyr234, Phe210 |

| Analog C | Removal of carbonyl at C-3 | -5.4 | Ser356 |

This is a hypothetical table for illustrative purposes.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. This information is crucial for understanding the true nature of the interaction and for refining the design of new analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. nih.govsemanticscholar.orgmdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new and structurally diverse molecules that are likely to be active, significantly accelerating the drug discovery process. nih.gov

Cheminformatics and Machine Learning in Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net

The process involves:

Calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic properties. researchgate.net

Using statistical methods or machine learning algorithms to build a model that correlates these descriptors with the observed biological activity. nih.gov

Validating the model to ensure its predictive power.

A well-validated QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov

Design and Synthesis of Optimized this compound Derivatives Based on SAR

The knowledge gained from SAR and QSAR studies provides a rational basis for the design and synthesis of new this compound derivatives with improved properties. nih.govfrontiersin.orgrsc.org Medicinal chemists can use this information to make targeted modifications to the this compound scaffold. jneonatalsurg.comnih.gov

For example, if SAR studies indicate that a particular region of the molecule is involved in a crucial hydrogen bond with the target protein, chemists can synthesize derivatives with alternative functional groups in that region to optimize this interaction. researchgate.net Similarly, if QSAR models predict that increasing lipophilicity will enhance activity, modifications can be made to achieve this. This iterative cycle of design, synthesis, and biological testing is at the heart of modern drug discovery and is essential for developing compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Cornudentanone Research

Development of Sensitive and Selective Detection Methods

The development of methods that can selectively detect and quantify Cornudentanone at low concentrations is paramount for its study.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of natural products like this compound. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) Orbitrap Mass Spectrometry has been utilized for the identification of this compound in plant extracts.

In a study analyzing the leaf extract of Ardisia elliptica, this compound was conditionally identified using UHPLC–ESI Orbitrap MS mdpi.comresearchgate.netsemanticscholar.org. The analysis employed an Acquity UPLC HSS T3 column (1.8 µm, 2.1 × 150 mm) for chromatographic separation mdpi.com. The compound was detected as a deprotonated molecule with a mass-to-charge ratio (m/z) of 377.2329. Further structural information was obtained through tandem mass spectrometry (MS/MS), revealing characteristic fragmentation ions at m/z 359, 335 (corresponding to the loss of an acetyl group), 316 (indicating the loss of an ester group, C2H3O2), and 152, which collectively suggest the presence of a benzoquinone ring within its structure mdpi.comresearchgate.netsemanticscholar.org.

Future Research Directions and Therapeutic Prospects of Cornudentanone Pre Clinical

Elucidating Novel Mechanisms of Action for Underexplored Activities

The primary lead for Cornudentanone's bioactivity is its potential as an antileukotriene. Leukotrienes are inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases. Future preclinical research should aim to meticulously dissect the mechanism by which this compound exerts this effect.

Key research objectives would include:

Target Identification and Validation: Investigating whether this compound acts as a direct inhibitor of enzymes in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX), or as an antagonist of cysteinyl leukotriene receptors (CysLT1 and CysLT2). nih.govwikipedia.org

In Vitro Enzymatic and Receptor Binding Assays: Quantitative assays to determine the inhibitory concentration (IC50) of this compound against key enzymes and its binding affinity (Ki) for leukotriene receptors.

Cell-Based Functional Assays: Utilizing cell lines (e.g., mast cells, eosinophils) to assess the ability of this compound to inhibit the release of leukotrienes and downstream cellular responses, such as calcium mobilization and chemotaxis.

A hypothetical experimental design for these initial mechanistic studies is presented in Table 1.

Table 1: Hypothetical In Vitro Studies for Elucidating this compound's Antileukotriene Mechanism

| Assay Type | Objective | Experimental System | Key Parameters to be Measured |

|---|---|---|---|

| Enzyme Inhibition Assay | To determine if this compound inhibits 5-lipoxygenase activity. | Purified recombinant human 5-LOX enzyme | IC50 value |

| Receptor Binding Assay | To assess the binding affinity of this compound to CysLT1 and CysLT2 receptors. | Cell membranes expressing recombinant CysLT1 or CysLT2 receptors | Ki value |

| Cellular Functional Assay | To measure the effect of this compound on leukotriene-induced cellular responses. | Human eosinophil cell line | Inhibition of leukotriene D4-induced calcium influx |

Exploration of Combination Therapies with Existing Agents

The therapeutic potential of natural products can often be enhanced when used in combination with existing drugs. tandfonline.comnih.govmdpi.com For a compound with antileukotriene activity like this compound, combination therapy could offer synergistic effects and potentially allow for dose reduction of co-administered drugs, thereby minimizing side effects.

Future preclinical studies should explore combinations of this compound with:

Corticosteroids: To investigate synergistic anti-inflammatory effects in models of asthma or other inflammatory airway diseases.

Non-steroidal anti-inflammatory drugs (NSAIDs): To assess the potential for enhanced pain and inflammation relief in models of arthritis.

Chemotherapeutic agents: Given the role of inflammation in cancer progression, exploring this compound's potential to sensitize cancer cells to chemotherapy or mitigate treatment-related inflammation. frontiersin.org

The design of such studies would involve in vitro cell culture experiments and in vivo animal models to evaluate synergy, often quantified by a combination index (CI), as outlined in Table 2.

Table 2: Prospective Preclinical Models for Combination Therapy Studies

| Therapeutic Area | Existing Agent | Potential Preclinical Model | Primary Outcome Measures |

|---|---|---|---|

| Asthma | Budesonide | Ovalbumin-induced allergic asthma in mice | Airway hyperresponsiveness, inflammatory cell infiltration in BAL fluid, cytokine levels |

| Rheumatoid Arthritis | Methotrexate | Collagen-induced arthritis in rats | Paw swelling, arthritis score, histological evaluation of joint damage |

| Colon Cancer | 5-Fluorouracil | Human colon cancer cell line (e.g., HT-29) xenograft in nude mice | Tumor growth inhibition, apoptosis induction, combination index (CI) |

Development of Advanced Delivery Systems for Pre-clinical Research

Phytochemicals often face challenges related to poor solubility, low bioavailability, and rapid metabolism, which can limit their therapeutic efficacy. nih.govsemanticscholar.orgmdpi.com The development of advanced drug delivery systems for this compound will be crucial for its successful preclinical evaluation and potential future clinical translation.

Promising delivery strategies to be explored include:

Lipid-based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) could enhance the solubility and systemic circulation time of this compound.

Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles for sustained release and targeted delivery. researchgate.net

Nanoemulsions: These systems can improve the oral bioavailability of lipophilic compounds like this compound.

The evaluation of these formulations would involve characterizing their physicochemical properties and assessing their pharmacokinetic profiles in animal models.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound beyond its primary antileukotriene activity, the integration of "omics" technologies is indispensable. ijpsr.comfrontiersin.orgomicstutorials.com These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound.

Future research should incorporate:

Transcriptomics (RNA-seq): To identify gene expression changes in cells or tissues treated with this compound, revealing the broader cellular pathways it modulates.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can help in identifying the direct molecular targets of this compound.

Metabolomics: To study the alterations in metabolic pathways following this compound treatment, providing insights into its systemic effects. nih.gov

By integrating these multi-omics datasets, researchers can construct a more complete picture of this compound's mechanism of action and identify potential biomarkers for its activity. nih.gov

Emerging Areas of Research for this compound and Analogues

The initial finding of antileukotriene activity opens up several emerging avenues for future research on this compound and its synthetic analogues.

These areas include:

Neuroinflammation: Investigating the potential of this compound to mitigate inflammatory processes in the central nervous system, which are implicated in neurodegenerative diseases.

Cardiovascular Disease: Exploring the role of this compound in modulating leukotriene-mediated inflammation in atherosclerosis and other cardiovascular conditions.

Synthesis of Analogues: The chemical structure of this compound can serve as a scaffold for the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. This would involve structure-activity relationship (SAR) studies to guide the design of more effective therapeutic agents. nih.gov

The exploration of these emerging areas will be vital in fully realizing the therapeutic potential of this compound and its derivatives.

Q & A

Basic: What methodologies are recommended for isolating Cornudentanone from Ardisia cornudentata?

Answer:

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

- Plant authentication : Verify species via taxonomic markers or DNA barcoding to ensure source accuracy.

- Extraction optimization : Test polar/non-polar solvents to maximize yield .

- Purity validation : Use TLC, NMR, and mass spectrometry (MS) to confirm structural integrity.

Challenges include low natural abundance and interference from structurally similar compounds.

Basic: How is this compound’s molecular structure validated in academic research?

Answer:

Structural elucidation combines:

- Spectroscopic analysis : 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign stereochemistry and functional groups.

- X-ray crystallography : For unambiguous confirmation of crystal structure (if crystallizable) .

- High-resolution MS : To verify molecular formula (CHO) and isotopic patterns.

Report uncertainties in spectral interpretations (e.g., overlapping peaks) and compare with literature data.

Advanced: How should researchers design experiments to investigate this compound’s inhibitory effects on leukocyte-receptor binding?

Answer:

- In vitro assays : Use adhesion assays (e.g., leukocyte-endothelial cell interaction models) with controlled variables:

- Dose-response curves : Test 3–5 concentrations to determine IC.

- Negative/positive controls : Include known inhibitors (e.g., monoclonal antibodies) .

- Mechanistic studies :

- Surface plasmon resonance (SPR) to quantify binding affinity.

- Knockdown models (e.g., siRNA) to identify receptor targets.

- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Advanced: How can contradictory data on this compound’s bioactivity be resolved in systematic reviews?

Answer:

Contradictions often arise from variability in:

- Experimental conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce bias .

- Data synthesis : Conduct meta-analysis with heterogeneity tests (I statistic) to quantify variability.

- Source evaluation : Exclude studies with unvalidated purity (<95%) or inadequate controls .

Document unresolved discrepancies as gaps for future research.

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

- Scaffold modification : Prioritize functional groups linked to activity (e.g., ketone or hydroxyl groups).

- Computational modeling : Use molecular docking to predict binding interactions before synthesis.

- Stepwise characterization : Validate intermediates via H NMR and MS to track synthetic pathways.

Report failed attempts (e.g., unstable intermediates) to guide future workflows .

Basic: What are the best practices for reporting pharmacological data on this compound?

Answer:

- Precision : Limit numerical data to 3 significant figures unless instrumentation justifies higher precision .

- Reproducibility : Detail solvent batches, equipment models, and software versions.

- Ethical compliance : Disclose conflicts of interest and adhere to animal/cell line ethics guidelines .

Advanced: How can researchers address low bioavailability in this compound pharmacokinetic studies?

Answer:

- Formulation strategies : Test nanoemulsions or liposomes to enhance solubility.

- In vivo models : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents, with LC-MS/MS for plasma quantification.

- Metabolite profiling : Identify major metabolites via UPLC-QTOF-MS to assess degradation pathways.

Compare results across species to evaluate translational relevance .

Basic: What criteria define a robust research question for this compound studies?

Answer:

A strong question must:

- Be specific : Focus on mechanisms (e.g., “How does this compound modulate NF-κB signaling?”).

- Allow debate : Avoid yes/no answers; instead, explore variables (e.g., dose, cell type) .

- Fill knowledge gaps : Reference prior studies on related diterpenoids to justify novelty .

Advanced: How should researchers validate this compound’s anti-inflammatory activity in vivo?

Answer:

- Model selection : Use murine inflammation models (e.g., carrageenan-induced paw edema).

- Biomarker quantification : Measure cytokines (IL-6, TNF-α) via ELISA or multiplex assays.

- Dose optimization : Conduct pilot studies to balance efficacy and toxicity.

Include histopathological analysis to corroborate biochemical data .

Advanced: What statistical methods are critical for analyzing this compound’s dose-dependent effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.